Z-Ala-Pro-Tyr-OH
Description
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZSGOXWDYSEQB-NDXORKPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Pro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the addition of alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Pro-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by enzymes or chemical oxidants.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues, altering the peptide’s structure and function.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through chemical or enzymatic methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxidase enzymes.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Enzymes such as transpeptidases or chemical reagents like carbodiimides.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Peptides with modified amino acid sequences.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Z-Ala-Pro-Tyr-OH has been investigated for its potential antioxidant properties. Peptides containing tyrosine, such as this compound, are known to exhibit free radical scavenging activity. Studies have shown that antioxidant peptides can mitigate oxidative stress in cells, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases .
1.2 Neuroprotective Effects
Research indicates that peptides like this compound can offer neuroprotection against oxidative stress-induced apoptosis. For instance, specific peptide sequences derived from natural sources have demonstrated significant neuroprotective effects in cellular models exposed to hydrogen peroxide . This suggests that this compound may play a role in developing therapeutic agents for neurodegenerative diseases.
Biochemical Applications
2.1 Enzyme Substrates
This compound can serve as a substrate for various enzymes involved in peptide synthesis and modification. The presence of the tyrosine residue allows for interactions with enzymes that recognize aromatic amino acids, potentially leading to the production of bioactive compounds through enzymatic reactions .
2.2 Peptide Synthesis
The compound can be utilized in the synthesis of more complex peptides through solid-phase peptide synthesis (SPPS). The protective Z-group on the amino terminus allows for selective reactions, facilitating the construction of larger peptide chains with specific functionalities .
Material Science
3.1 Biomimetic Materials
Tyrosine-rich peptides, including this compound, are being explored for their potential in creating biomimetic materials. The ability of tyrosine residues to form dityrosine cross-links under oxidative conditions can lead to the development of robust materials with enhanced mechanical properties . These materials have applications in tissue engineering and regenerative medicine.
3.2 Electron Transfer Applications
The redox properties of tyrosine make this compound a candidate for applications in bioelectronics and energy conversion systems. Research into tyrosine-mediated electron transfer processes has implications for designing more efficient catalysts for solar energy conversion and artificial photosynthesis .
Case Studies
Mechanism of Action
The mechanism of action of Z-Ala-Pro-Tyr-OH depends on its specific application. In general, peptides like this compound can interact with biological targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or changes in cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Z-Ala-Tyr-OH (Dipeptide)
- Structure : Lacks the proline residue present in Z-Ala-Pro-Tyr-OH.
- Molecular Weight : 386.41 g/mol vs. This compound’s estimated ~455.5 g/mol (calculated from analogous compounds).
- Solubility : Soluble in DMSO (Z-Ala-Tyr-OH) , whereas this compound’s solubility is likely influenced by proline’s hydrophobicity.
- Applications : Used as a building block in peptide synthesis; this compound’s extended structure may suit more complex enzymatic assays.
2.1.2 Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide
- Structure : Contains a fluorogenic coumarin group and arginine, enabling protease activity detection.
- Function: Acts as a substrate for proteases like thrombin . This compound, with tyrosine’s phenolic group, could serve as a substrate for tyrosine-specific enzymes.
Functional Analogs
2.2.1 H-Ala-Ala-Ala-Tyr-OH
- Structure : Unprotected tetrapeptide with three alanines and tyrosine.
2.2.2 Z-Ala-Trp-OH
- Structure : Replaces tyrosine with tryptophan, altering UV absorbance and hydrophobicity.
- Molecular Weight : 409.44 g/mol vs. This compound’s higher mass due to proline.
Physicochemical Properties
*Molecular formula estimated based on Z-Ala-Tyr-OH (C₂₀H₂₂N₂O₆) and Pro’s addition (C₅H₉NO).
Biological Activity
Z-Ala-Pro-Tyr-OH, also known as Z-L-Alanine-L-Proline-L-Tyrosine, is a synthetic tripeptide that has garnered attention for its diverse biological activities. This compound, characterized by its protective benzyloxycarbonyl (Z) group, plays significant roles in various biochemical processes, including enzyme inhibition, antioxidant activity, and potential therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.
- Chemical Formula : C25H29N3O7
- Molecular Weight : 485.52 g/mol
- Structure : The compound consists of three amino acids: alanine (Ala), proline (Pro), and tyrosine (Tyr), with a protective Z-group enhancing its stability.
1. Enzyme Inhibition
This compound exhibits inhibitory effects on serine proteases. Serine proteases are critical enzymes involved in various physiological processes such as digestion and immune response. The compound binds to the active site of these enzymes, preventing substrate cleavage. This property is particularly useful in studying enzyme function and regulation in biological systems.
2. Antioxidant Properties
Tyrosine, one of the constituent amino acids of this compound, is known for its antioxidant capabilities. Research indicates that peptides containing tyrosine can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for cellular health and may have implications in preventing chronic diseases linked to oxidative damage.
3. Neurotransmitter Synthesis
The presence of tyrosine also suggests a role in neurotransmitter synthesis. Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, neurotransmitters essential for mood regulation and cognitive function. Thus, this compound may contribute to neurological health by influencing neurotransmitter levels.
Comparative Analysis
To understand the unique properties of this compound better, it can be compared with similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| This compound | C25H29N3O7 | Inhibits serine proteases; antioxidant activity |
| Z-Ala-Tyr-OH | C20H22N2O6 | Substrate for chymotrypsin; influences protein synthesis |
| H-Ala-Tyr-OH | C14H17N3O4 | Unprotected form; less stable than Z-Ala-Tyr-OH |
Study 1: Enzyme Activity Measurement
In a study investigating the activity of chymotrypsin using this compound as a substrate, researchers found that the compound was cleaved effectively between the alanine and proline residues. This property allowed for precise measurements of chymotrypsin activity in various biological samples.
Study 2: Antioxidant Efficacy
Another study evaluated the antioxidant effects of peptides containing tyrosine derivatives. Results indicated that this compound significantly reduced oxidative stress markers in cultured neuronal cells when exposed to hydrogen peroxide, suggesting potential neuroprotective effects.
Q & A
Q. How should preclinical studies involving this compound comply with NIH guidelines for rigor and reproducibility?
- Methodological Guidance :
- Animal studies : Follow ARRIVE 2.0 guidelines—report group randomization, blinding, and exclusion criteria.
- Cell line authentication : Use STR profiling and mycoplasma testing.
- Data inclusion : Provide raw Western blot images/flow cytometry files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
